Tryptamine hydrochloride

Description

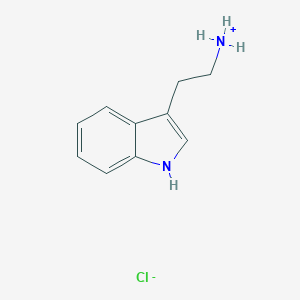

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-54-1 (Parent) | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059836 | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-94-2 | |

| Record name | Tryptamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tryptamine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine hydrochloride, the salt form of the endogenous monoamine alkaloid tryptamine, serves as a crucial molecule in neurobiological research and as a precursor in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key analytical methodologies for the characterization of this compound. Furthermore, it elucidates the principal signaling pathway through which tryptamine and its derivatives exert their biological effects, primarily via the serotonin 5-HT2A receptor. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |

| Molecular Weight | 196.68 g/mol | [1] |

| Melting Point | 253-255 °C | [1] |

| Boiling Point | 378.8 °C at 760 mmHg | |

| Solubility | Soluble in water and ethanol. | |

| Appearance | White to off-white solid | [1] |

| CAS Number | 343-94-2 | [2] |

Molecular and Crystal Structure

The structural integrity of this compound is fundamental to its chemical reactivity and biological activity.

Molecular Structure

The tryptamine molecule consists of an indole ring structure linked to an ethylamine side chain. The hydrochloride salt is formed by the protonation of the amino group.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The lattice parameters are a = 8.545 Å, b = 10.025 Å, and c = 24.252 Å. This detailed structural information is critical for understanding intermolecular interactions and for computational modeling studies.

Experimental Protocols

Accurate and reproducible characterization of this compound is essential for research and quality control. The following sections provide detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters for ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V.

-

Source Temperature: 120-150 °C.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature). Data is typically collected over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters.

-

Signaling Pathway

Tryptamine and its derivatives are known to interact with various serotonin (5-hydroxytryptamine, 5-HT) receptors. The primary target for many of its psychoactive effects is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Tryptamine Interaction with the 5-HT2A Receptor

The workflow for the experimental investigation of tryptamine's interaction with the 5-HT2A receptor typically involves cell-based assays to measure receptor activation and downstream signaling.

5-HT2A Receptor Signaling Cascade

Upon binding of an agonist like tryptamine, the 5-HT2A receptor undergoes a conformational change, activating a heterotrimeric G-protein, specifically Gq. This initiates a downstream signaling cascade.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of this compound. The outlined experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its primary signaling pathway via the 5-HT2A receptor provides a basis for understanding its biological function and for the development of novel therapeutics. The provided data and methodologies are intended to support the ongoing research and development efforts in the fields of neuroscience, pharmacology, and medicinal chemistry.

References

Tryptamine Hydrochloride: A Technical Guide to its Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine hydrochloride, a monoamine alkaloid structurally related to the essential amino acid tryptophan, exerts a complex and multifaceted influence on the mammalian central nervous system. As an endogenous trace amine, it acts as a neuromodulator, primarily through its interaction with serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1). This technical guide provides an in-depth analysis of the mechanism of action of tryptamine in the brain, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided, alongside visualizations of the principal signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Tryptamine is an endogenous monoamine alkaloid that functions as a neuromodulator in the mammalian brain.[1] Its chemical structure, characterized by an indole ring and an aminoethyl group, is the foundation for a class of compounds that includes the neurotransmitter serotonin and psychedelic agents such as dimethyltryptamine (DMT).[1] Tryptamine's psychoactive properties and its role in regulating mood, perception, and cognition have made it a subject of significant interest in neuroscience and pharmacology.[2] This guide delineates the current understanding of this compound's mechanism of action, focusing on its interactions with key receptor systems and downstream signaling cascades.

Receptor Interactions and Binding Affinities

The physiological effects of tryptamine are mediated through its binding to and activation of various receptors in the brain. The primary targets are members of the serotonin (5-HT) receptor family and the Trace Amine-Associated Receptor 1 (TAAR1).

Serotonin (5-HT) Receptors

Tryptamine displays a broad affinity profile across different 5-HT receptor subtypes. Its interaction with the 5-HT2A receptor is of particular interest due to the role of this receptor in mediating the effects of classic psychedelics.[3] The binding affinities (Ki) of tryptamine for various human serotonin receptors are summarized in Table 1.

Table 1: Binding Affinities (Ki) of Tryptamine for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT2A | >10,000 | [4] |

| SERT | 1,600 | [4] |

Note: A higher Ki value indicates lower binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Trace Amine-Associated Receptor 1 (TAAR1)

Tryptamine is an agonist of TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.[1] There are notable species differences in the potency of tryptamine at TAAR1, with it being a potent full agonist in rats, a weak full agonist in mice, and a very weak partial agonist in humans.[1] The functional activity (EC50) of tryptamine at human and rat TAAR1 is presented in Table 2.

Table 2: Functional Activity (EC50) of Tryptamine at TAAR1

| Species | EC50 (nM) | Assay Type | Reference(s) |

| Human | >10,000 | cAMP Accumulation | [5] |

| Rat | 40 - 21,000 | cAMP Accumulation | [5] |

Monoamine Transporters

Tryptamine also interacts with monoamine transporters, albeit with lower affinity compared to its primary receptor targets. It can inhibit the reuptake and promote the release of serotonin, dopamine, and norepinephrine.[1] The inhibitory constants (Ki) for tryptamine at human monoamine transporters are shown in Table 3.

Table 3: Inhibitory Constants (Ki) of Tryptamine for Human Monoamine Transporters

| Transporter | Ki (nM) | Reference(s) |

| SERT | 1,600 | [4] |

| DAT | Not Available | |

| NET | Not Available |

Signaling Pathways

The binding of tryptamine to its target receptors initiates intracellular signaling cascades that ultimately produce its neurological effects.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-protein coupled receptor.[6] Upon activation by an agonist like tryptamine, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

TAAR1 Signaling

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein.[7] Activation of TAAR1 by tryptamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] This elevation in cAMP activates protein kinase A (PKA) and protein kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of monoaminergic neurotransmission.[8][9]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

[3H]Ketanserin (Radioligand).

-

Unlabeled Ketanserin (for non-specific binding).

-

This compound (Test compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]ketanserin, and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]ketanserin, and an excess of unlabeled ketanserin (e.g., 10 µM).

-

Competition: Cell membranes, [3H]ketanserin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

Tryptamine Hydrochloride as a Precursor to Neurotransmitters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine hydrochloride, the salt form of the endogenous trace amine tryptamine, serves as a crucial molecule in neurobiological research. While not on the primary endogenous pathway to serotonin in mammals, its structural relationship to tryptophan and key neurotransmitters, coupled with its ability to cross the blood-brain barrier, makes it a significant compound for studying serotonergic and related systems. This technical guide provides a comprehensive overview of the biochemical pathways involving tryptamine, its role as a neuromodulator, quantitative data on its presence and activity in the central nervous system, and detailed experimental protocols for its analysis.

Introduction

Tryptamine is a monoamine alkaloid derived from the decarboxylation of the essential amino acid L-tryptophan.[1][2][3] In the mammalian brain, it is considered a trace amine, present at much lower concentrations than classical neurotransmitters like serotonin and dopamine.[4][5][6] Despite its low levels, tryptamine exhibits significant neuroactivity, acting as both a neurotransmitter and a neuromodulator.[7][8] Its hydrochloride salt is frequently used in research due to its stability and solubility.[9][10] This guide explores the intricate role of this compound as a precursor and an active neurological agent.

Biochemical Pathways

The metabolism of tryptamine is a critical aspect of its function and rapid inactivation. The primary pathways involve its synthesis from tryptophan and its degradation by monoamine oxidases.

Biosynthesis of Tryptamine

Tryptamine is synthesized from L-tryptophan through decarboxylation, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[2][11] This process removes the carboxyl group from tryptophan, yielding tryptamine.[12]

Catabolism of Tryptamine

The primary route of tryptamine degradation is through oxidative deamination by monoamine oxidases (MAO-A and MAO-B), which converts it to indole-3-acetaldehyde.[1] This intermediate is then further metabolized to indole-3-acetic acid (IAA).[1] The rapid action of MAO results in a very short half-life for tryptamine in the body.[1][13]

Comparison with Serotonin Synthesis

It is crucial to distinguish the biosynthesis of tryptamine from the main pathway of serotonin (5-hydroxytryptamine, 5-HT) synthesis. Serotonin synthesis also begins with L-tryptophan, but the initial step is hydroxylation by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[14] Subsequently, aromatic L-amino acid decarboxylase (AADC) decarboxylates 5-HTP to produce serotonin.[14] While tryptamine can be hydroxylated to form serotonin in some organisms, this is not the primary pathway in mammals.[12]

Tryptamine as a Neuromodulator and Neurotransmitter

Tryptamine's neurological effects are not solely as a precursor but also as an active signaling molecule. It exerts its influence through multiple receptor systems.

Interaction with Serotonin Receptors

Tryptamine is an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A receptor.[1] Its potency, however, is limited by its rapid metabolism.[1]

Role as a Trace Amine and TAARs

Tryptamine is a ligand for trace amine-associated receptors (TAARs), a class of G protein-coupled receptors.[4][5] Activation of TAARs by tryptamine can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[1] This highlights its role as a neuromodulator, influencing the activity of other major neurotransmitter systems.[8]

Quantitative Data

The following tables summarize key quantitative data regarding tryptamine concentrations, kinetics, and receptor affinities in the mammalian brain.

Table 1: Tryptamine Levels and Turnover in Rodent Brains

| Brain Region/Sample | Tryptamine Concentration (ng/g) | Turnover Rate (nmol/g/h) | Half-life (min) |

| Mouse Caudate Nucleus | 2.5 | - | - |

| Mouse Hypothalamus | <0.5 | - | - |

| Mouse Hippocampus | <0.7 | - | - |

| Mouse Olfactory Bulb | <0.7 | - | - |

| Mouse Olfactory Tubercles | <0.6 | - | - |

| Mouse Brain Stem | <0.4 | - | - |

| Mouse Cerebellum | <1.0 | - | - |

| Mouse Whole Brain | 0.5 | 0.14 | 0.9 |

| Mouse Spinal Cord | 0.3 | 0.054 | 1.5 |

| Rat Spinal Cord | 0.3 | 0.04 | 1.6 |

| Data from a study on mice and rats.[13] |

Table 2: Binding Affinities (Ki, nM) of Tryptamine at Human Serotonin Receptors

| Receptor | Ki (nM) |

| 5-HT2A | 7.36 ± 0.56 (EC50) |

| EC50 value indicating potency as a full agonist.[1] |

Experimental Protocols

Studying the effects and metabolism of this compound requires precise analytical methods. The following are generalized protocols for the quantification of tryptamine in biological samples.

Quantification of Tryptamine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying tryptamine in biological matrices like urine or plasma.[15]

5.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[15]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[15]

5.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Injection Volume: 5 µL.[15]

5.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor for specific precursor-to-product ion transitions for tryptamine and the internal standard.[15]

In Vivo Administration and Behavioral Analysis

In vivo studies are essential to understand the physiological and behavioral effects of tryptamine.

5.2.1. Animal Model and Drug Administration

-

Use appropriate animal models (e.g., mice, rats).

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer the solution via a chosen route (e.g., intravenous, intraperitoneal) at various doses.

5.2.2. Behavioral Assays

-

Head-Twitch Response (HTR): In rodents, the head-twitch response is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[16] The frequency of head twitches is counted for a defined period after drug administration.

-

Locomotor Activity: Monitor changes in movement using automated activity chambers to assess stimulant or depressant effects.

-

Conditioned Place Preference (CPP): This assay can be used to evaluate the rewarding or aversive properties of the compound.[16]

Conclusion

This compound is a multifaceted molecule in neuroscience research. While it is a product of tryptophan metabolism, its primary significance in mammals is not as a direct precursor to serotonin but as a neuroactive agent in its own right. Its ability to cross the blood-brain barrier and interact with both serotonin receptors and trace amine-associated receptors makes it a valuable tool for probing the complexities of monoaminergic systems. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous studies to further elucidate the role of tryptamine in health and disease.

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 7. Tryptamine: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. selleckchem.com [selleckchem.com]

- 10. nbinno.com [nbinno.com]

- 11. grokipedia.com [grokipedia.com]

- 12. benchchem.com [benchchem.com]

- 13. The distribution and turnover of tryptamine in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tryptamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine hydrochloride (CAS No: 343-94-2) is the salt form of tryptamine, a monoamine alkaloid endogenously present in the mammalian brain and found in a wide variety of plants and fungi.[1] Functioning as a neuromodulator and neurotransmitter, tryptamine and its derivatives are pivotal in neurobiology, pharmacology, and medicinal chemistry.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, biosynthesis, and mechanism of action. It further details experimental protocols for its analysis and presents key quantitative data on its receptor binding affinities, serving as a critical resource for professionals in life sciences and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and execution.

| Property | Value | References |

| CAS Number | 343-94-2 | [2][4][5] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2][5][6] |

| Molecular Weight | 196.68 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [2][7] |

| Melting Point | 253-255 °C | [4] |

| Solubility | Soluble in water (50 mg/mL) | [3] |

| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine;hydrochloride | [8] |

Biological Significance and Mechanism of Action

Tryptamine's biological significance stems from its role as a trace amine neurotransmitter and its structural relationship to key neurochemicals like serotonin (5-hydroxytryptamine) and melatonin.[1][3] It is biosynthesized from the essential amino acid L-tryptophan through decarboxylation.

Biosynthesis and Metabolism

The primary biosynthetic pathway for tryptamine involves the enzymatic decarboxylation of L-tryptophan by aromatic L-amino acid decarboxylase (AADC).[9] Tryptamine is then metabolized, primarily through oxidative deamination by monoamine oxidase (MAO), to form indole-3-acetaldehyde.[4][9]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Tryptamine Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tryptamine hydrochloride in water and various organic solvents. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and life sciences by providing critical data and methodologies for the effective use of this compound in experimental settings.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use in various experimental protocols, from in vitro assays to in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common solvents.

| Solvent | Solubility | Molar Concentration (mM) | Remarks | Source(s) |

| Water | 50 mg/mL | 254.22 mM | Freely soluble.[1] | [1][2] |

| Water | 39 mg/mL | 198.29 mM | - | |

| Water | 10 mg/mL (0.1g/10mL) | 50.84 mM | Clear to slightly hazy, colorless to yellow solution.[3] | [3][4] |

| Water | "very soluble" | - | Qualitative description.[5] | [5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 508.44 mM | Ultrasonic assistance recommended. Hygroscopic DMSO can reduce solubility. | [6] |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | 406.75 mM | Sonication is recommended.[2] | [2] |

| Dimethyl Sulfoxide (DMSO) | 39 mg/mL | 198.29 mM | Use of fresh DMSO is advised as moisture absorption reduces solubility.[7] | [7] |

| Ethanol | 13 mg/mL | 66.10 mM | - | [7] |

| Ethanol | "very soluble" | - | Qualitative description.[5] | [5] |

| Acetone | "very soluble" | - | Qualitative description.[5] | [5] |

| Dichloromethane (DCM) | Insoluble | - | Tryptamine base is soluble in DCM, but the hydrochloride salt is not. | [8] |

Experimental Protocols for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of an amine hydrochloride, such as this compound. This methodology is a composite of standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter (for aqueous solutions)

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent if a standard curve is to be generated for quantification.

-

Equilibrium Solubility Method:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Visualization of the Experimental Workflow:

Caption: General Experimental Workflow for Solubility Determination.

Biological Activity and Signaling Pathways

This compound is a monoamine alkaloid that acts as a metabolite of tryptophan and is a CNS-active substance.[2] It functions as an agonist for several receptors, including the 5-HT4 receptor and the Trace Amine-Associated Receptor 1 (TAAR1).[2][9] The activation of TAAR1, a G protein-coupled receptor (GPCR), is of particular interest in neuropsychiatric research.[9]

TAAR1 Signaling Pathway:

Upon binding to TAAR1, tryptamine initiates a signaling cascade that can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[9] This interaction makes TAAR1 a potential therapeutic target for various neuropsychiatric disorders.[9]

Visualization of Tryptamine-TAAR1 Signaling:

Caption: Tryptamine-TAAR1 Signaling Pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Agonist | Nervous System | TargetMol [targetmol.com]

- 3. This compound | 343-94-2 [chemicalbook.com]

- 4. 343-94-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [chemister.ru]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. gassing tryptamine out of DCM? , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 9. Tryptamine - Wikipedia [en.wikipedia.org]

Endogenous presence of tryptamine in the human brain

An In-depth Technical Guide on the Endogenous Presence of Tryptamine in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine, a monoamine alkaloid, is an endogenous neuromodulator found in the mammalian brain. Structurally related to the essential amino acid L-tryptophan, from which it is derived, tryptamine is the backbone for a variety of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. While present in trace amounts, endogenous tryptamine plays a significant role in neuromodulation, acting on several receptor systems to influence neuronal activity. This technical guide provides a comprehensive overview of the current understanding of tryptamine's presence, biosynthesis, metabolism, and signaling pathways within the human brain, tailored for professionals in neuroscience research and drug development.

Quantitative Data on Tryptamine and Related Enzymes in the Mammalian Brain

The precise quantification of endogenous tryptamine in specific regions of the human brain is an ongoing area of research. The available data, primarily from rodent models, provides valuable insights into its low but functionally relevant concentrations.

Table 1: Endogenous Tryptamine Concentrations in the Mammalian Brain

| Brain Region | Species | Concentration | Citation |

| Whole Brain | Mammalian | < 100 ng/g of tissue | [1] |

| Whole Brain | Rat (normal) | 0.60 ± 0.06 ng/g of tissue | [2] |

| Whole Brain | Rat (pre-treated) | 96.7 ± 21.9 ng/g of tissue | [2] |

| Caudate Nucleus | Mouse | 2.5 ng/g | [3] |

| Hypothalamus | Mouse | < 0.5 ng/g | [3] |

| Hippocampus | Mouse | < 0.7 ng/g | [3] |

| Olfactory Bulb | Mouse | < 0.7 ng/g | [3] |

| Olfactory Tubercles | Mouse | < 0.6 ng/g | [3] |

| Brain Stem | Mouse | < 0.4 ng/g | [3] |

| Cerebellum | Mouse | < 1.0 ng/g | [3] |

| Spinal Cord | Mouse | 0.3 ng/g | [3] |

| Spinal Cord | Rat | 0.3 ng/g | [3] |

Enzymatic Activity

The synthesis and degradation of tryptamine are governed by specific enzymes. While direct kinetic data for tryptamine synthesis from tryptophan in the human brain is limited, studies on related substrates provide valuable estimates.

Table 2: Kinetic Properties of Human Brain Aromatic L-Amino Acid Decarboxylase (AADC)

| Substrate | Brain Region | Km (μM) | Vmax (pmol/min/g wet weight) | Citation |

| L-DOPA | Caudate Nucleus | 414 | 482 | [4] |

| L-5-HTP | Caudate Nucleus | 90 | 71 | [4] |

Table 3: Tryptamine Metabolism by Monoamine Oxidase (MAO) in the Human Brain

| Enzyme | Substrate | Properties | Citation |

| MAO-A & MAO-B | Tryptamine | Both isoforms metabolize tryptamine. Km values are similar for both forms across different brain regions. | [1] |

| MAO-A | Tryptamine | Contributes approximately 50% of total MAO activity towards tryptamine in the human cerebral cortex. | [1] |

| MAO-A | Tryptamine | Selectively converts tryptamine to indole-3-acetaldehyde. | [5] |

Biosynthesis and Metabolism of Tryptamine

Tryptamine is synthesized from the essential amino acid L-tryptophan through a single enzymatic step and is subsequently metabolized by monoamine oxidases.

Biosynthesis

The synthesis of tryptamine in the human brain is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[5][6] This enzyme removes the carboxyl group from L-tryptophan to yield tryptamine.[5] AADC is a pyridoxal phosphate (PLP)-dependent enzyme widely distributed in the nervous system.[6]

Metabolism

The primary route of tryptamine degradation is oxidative deamination by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[7] Both isoforms, MAO-A and MAO-B, are involved in the metabolism of tryptamine in the human brain, converting it to indole-3-acetaldehyde.[1][5] This metabolite is then further oxidized to indole-3-acetic acid (IAA). The rapid metabolism by MAO results in a very short half-life for endogenous tryptamine.[8]

Caption: Biosynthesis and metabolic pathway of tryptamine.

Experimental Protocols

Quantification of Endogenous Tryptamine in Human Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of tryptamine from human brain tissue, based on established methods for similar analytes.[9][10]

1. Materials and Reagents

-

Human brain tissue (stored at -80°C)

-

Internal Standard (IS): Tryptamine-d4

-

Homogenization Buffer: e.g., 0.1 M perchloric acid

-

Protein Precipitation Solvent: Acetonitrile (ACN), ice-cold

-

Reconstitution Solvent: e.g., 50% methanol in water with 0.1% formic acid

-

LC-MS grade water and solvents

2. Sample Preparation

-

Tissue Weighing and Homogenization:

-

On dry ice, weigh approximately 50-100 mg of frozen human brain tissue.

-

Add the tissue to a pre-chilled tube containing 10 volumes (w/v) of ice-cold homogenization buffer.

-

Homogenize the tissue using a sonicator or mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.

-

-

Internal Standard Spiking:

-

Spike the homogenate with the internal standard (Tryptamine-d4) to a final concentration appropriate for the expected endogenous levels and instrument sensitivity.

-

-

Protein Precipitation:

-

Add three volumes of ice-cold acetonitrile to the homogenate.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

-

Centrifugation:

-

Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Supernatant Collection and Evaporation:

-

Carefully collect the supernatant, which contains the tryptamine and internal standard.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.

-

Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

-

-

Transfer for Analysis:

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate tryptamine from other endogenous compounds (e.g., 5% B to 95% B over 5-10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tryptamine: Q1/Q3 transition (e.g., m/z 161.1 -> 144.1).

-

Tryptamine-d4 (IS): Q1/Q3 transition (e.g., m/z 165.1 -> 148.1).

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

4. Data Analysis

-

Generate a standard curve using known concentrations of tryptamine.

-

Quantify the amount of tryptamine in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Express the final concentration as ng/g or pmol/g of brain tissue.

Caption: Workflow for tryptamine quantification in brain tissue.

Signaling Pathways of Tryptamine

Tryptamine exerts its neuromodulatory effects through interaction with specific G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptors, particularly the 5-HT2A subtype.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Tryptamine is an agonist of TAAR1, a GPCR primarily located intracellularly in monoaminergic neurons.[11] Activation of TAAR1 by tryptamine initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase.[11][12] This, in turn, increases the intracellular concentration of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[11][13] These kinases can phosphorylate various downstream targets, including dopamine transporters (DAT), influencing their function and leading to changes in dopamine efflux and reuptake.[11] The TAAR1 signaling pathway can also involve the β-arrestin 2 pathway, which is independent of G-protein signaling.[14]

Caption: Tryptamine signaling through the TAAR1 receptor.

Serotonin 2A (5-HT2A) Receptor Signaling

Tryptamine also acts as an agonist at serotonin 5-HT2A receptors, which are widely expressed in the brain, with high densities in the cerebral cortex.[15] The 5-HT2A receptor is a Gq/11-coupled GPCR.[5] Upon activation by tryptamine, the Gαq subunit activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5] These signaling events lead to a cascade of downstream effects, including the modulation of ion channels, gene expression, and neuronal excitability, which are thought to underlie some of the psychoactive effects of tryptamine derivatives.[15]

Caption: Tryptamine signaling through the 5-HT2A receptor.

Conclusion

Endogenous tryptamine, while present in minute concentrations, is a critical neuromodulator in the human brain. Its synthesis from L-tryptophan and rapid metabolism by MAO enzymes maintain a fine balance of its levels. Through its interaction with TAAR1 and 5-HT2A receptors, tryptamine can significantly influence monoaminergic neurotransmission and neuronal excitability.

This guide has summarized the current knowledge on the quantitative aspects, biochemical pathways, and signaling mechanisms of endogenous tryptamine. However, significant research opportunities remain. Specifically, there is a need for more precise quantification of tryptamine in various regions of the healthy and diseased human brain. Furthermore, a more detailed elucidation of the downstream targets and ultimate physiological consequences of tryptamine-induced signaling is crucial for a complete understanding of its role in brain function and for the development of novel therapeutics targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of tryptamine in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oruen.com [oruen.com]

- 6. Caudate nucleus as a component of networks controlling behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TAAR1 - Wikipedia [en.wikipedia.org]

- 11. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of 5-HT(2) receptors in the tryptamine-induced 5-HT syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tryptamine Hydrochloride in Serotonin Receptor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine, an indole alkaloid derived from the amino acid tryptophan, and its hydrochloride salt are fundamental tools in the study of the serotonergic system.[1][2] As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), tryptamine serves as a valuable probe for elucidating the function and pharmacology of serotonin receptors.[3][4] Its interactions with various 5-HT receptor subtypes, coupled with its influence on serotonin transport and metabolism, make it an indispensable compound in neuroscience research and the development of novel therapeutics for a range of psychiatric and neurological disorders.[2][5] This technical guide provides an in-depth overview of the role of tryptamine hydrochloride in serotonin receptor studies, focusing on its binding affinities, functional activities, and the experimental protocols used for its characterization.

Core Functionality of Tryptamine at Serotonin Receptors

Tryptamine exhibits a complex pharmacological profile, acting primarily as a serotonin receptor agonist.[3][6] Its effects are mediated through direct binding to and activation of various 5-HT receptor subtypes. Furthermore, tryptamine can act as a monoamine releasing agent, influencing the synaptic concentrations of serotonin, dopamine, and norepinephrine.[3][6] Its rapid metabolism by monoamine oxidase (MAO) is a critical factor in its in vivo potency and duration of action.[3][7]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of tryptamine and its key derivatives at various serotonin receptors and the serotonin transporter (SERT). This data provides a comparative overview of their structure-activity relationships.[8]

Table 1: Binding Affinities (Ki, nM) of Tryptamine and Derivatives at Serotonin Receptors and SERT

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |

| Tryptamine | >10,000 | - | - | - | - | 1,600 |

| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |

| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |

| 4-Hydroxytryptamine | 95 | - | - | 40 | - | - |

Data compiled from multiple sources.[8] '-' indicates data not available.

Table 2: Functional Potencies (EC50/IC50, nM) of Tryptamine and Derivatives

| Compound | Receptor/Transporter | Functional Assay | EC50/IC50 (nM) |

| Tryptamine | 5-HT2A | Gq/11 activation | 7.36 ± 0.56 |

| Tryptamine | 5-HT2A | β-arrestin recruitment | 3,485 ± 234 |

| Tryptamine | SERT | Serotonin Release | 32.6 |

| Tryptamine | DAT | Dopamine Release | 164 |

| Tryptamine | NET | Norepinephrine Release | 716 |

| 7-Chlorotryptamine | 5-HT2A | Full Agonist | 18.8 |

| 7-Chlorotryptamine | SERT | Serotonin Release | 8.03 |

Data compiled from multiple sources.[3][6][9]

Experimental Protocols

Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[8][10] This is achieved by measuring the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.[8][11]

Generalized Protocol for Competitive Radioligand Binding Assay:

-

Receptor Preparation:

-

Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest, or from native tissues like the rat frontal cortex.[8][12]

-

Homogenize the cells or tissues in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[13]

-

Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[13] Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well microplate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (e.g., [³H]ketanserin for 5-HT2A), and assay buffer.[8][11]

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled ligand that saturates the receptors (e.g., 10 µM ketanserin for 5-HT2A).[8][11]

-

Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).[8]

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[13]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) in rodents is a behavioral assay commonly used to assess the in vivo hallucinogenic potential of compounds, which is primarily mediated by the activation of 5-HT2A receptors.[14][15]

Generalized Protocol for HTR Assay:

-

Animals:

-

Use male C57BL/6J mice.[14]

-

-

Drug Administration:

-

Behavioral Observation:

-

Place individual mice in a cylindrical observation arena immediately after drug administration.[14]

-

Record the number of head twitches over a specified period (e.g., 30-90 minutes).[14][16]

-

Observation can be done by trained observers or through automated video analysis software for greater objectivity.[11][14]

-

-

Data Analysis:

-

Compare the number of head twitches in the drug-treated groups to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and the effects of antagonists.[17]

-

Mandatory Visualizations

Signaling Pathways

Tryptamine and its derivatives exert their effects by activating serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[18][19] The major signaling pathways activated by the serotonin receptors relevant to tryptamine's action are the Gq, Gi/o, and Gs pathways.[20]

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

Caption: Inhibitory Gi/o signaling pathway of the 5-HT1A receptor.

Caption: Stimulatory Gs signaling pathway of the 5-HT4 receptor.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound remains a pivotal research tool for the exploration of the serotonin system. Its well-characterized interactions with a multitude of 5-HT receptors provide a basis for understanding the structure-function relationships of these receptors and their roles in health and disease. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are essential for researchers and drug development professionals aiming to leverage tryptamine and its derivatives in their scientific pursuits. The continued investigation into the nuanced pharmacology of tryptamine will undoubtedly pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles for a host of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin hydrochloride (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist (CAS 153-98-0) | Abcam [abcam.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tryptamine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]

- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Tryptamine: A Technical Guide for Researchers

An In-depth Exploration of the Core Monoamine Alkaloid

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of tryptamine, a foundational monoamine alkaloid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

A Historical Perspective: From Serotonin to Synthetic Analogs

The journey of tryptamine research begins not with the compound itself, but with its more famous derivative, serotonin (5-hydroxytryptamine). In the 1930s, Italian scientist Vittorio Erspamer, while studying the enterochromaffin cells of the gastrointestinal tract, isolated a substance he named "enteramine" due to its smooth muscle contracting properties.[1] Concurrently, researchers at the Cleveland Clinic in the United States were investigating a vasoconstrictor substance in blood serum. In 1948, a team comprising Maurice M. Rapport, Arda Green, and Irvine Page successfully isolated and crystallized this compound, naming it "serotonin."[1] Subsequent structural analysis revealed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT).[1] This discovery laid the crucial groundwork for understanding the vast physiological roles of this key neurotransmitter.

While serotonin itself is not psychoactive, its structural backbone, tryptamine, is shared by numerous compounds with profound effects on consciousness. The first synthesis of a now-famous psychedelic tryptamine, N,N-dimethyltryptamine (DMT), was achieved by Canadian chemist Richard Helmuth Fredrick Manske in 1931.[1][2] Interestingly, the psychoactive properties of DMT were not discovered until over two decades later. It was in 1946 that Brazilian chemist and microbiologist Oswaldo Gonçalves de Lima first isolated DMT as a natural product from the root bark of Mimosa tenuiflora.[3]

The mid-20th century saw a surge in interest in psychoactive compounds, significantly advanced by the work of Albert Hofmann at Sandoz Laboratories. Hofmann's team isolated and synthesized psilocybin and psilocin, the active compounds in "magic mushrooms," in the late 1950s.[4] No historical account of tryptamine research is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. A brilliant chemist and pharmacologist, Shulgin dedicated a significant portion of his career to the synthesis and subjective evaluation of a vast array of psychoactive compounds, meticulously documenting his findings and providing a framework for understanding their structure-activity relationships.[1]

Quantitative Pharmacology of Tryptamines

The biological effects of tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic hallucinogens.[1][5] The affinity of a tryptamine derivative for various serotonin receptor subtypes is a critical determinant of its pharmacological profile and potency.

Serotonin Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of several notable tryptamines for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |

| Tryptamine | >10,000 | - | - | - | 1,600 |

| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |

| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |

| 5-(Nonyloxy)tryptamine | >300-fold selective for 5-HT1D vs 5-HT1A | 1 | - | - | - |

| 5-[(7,7-dimethylheptyl)oxy]tryptamine | 400-fold selective for 5-HT1D vs 5-HT1A | 2.3 | - | - | - |

Note: Data compiled from multiple sources.[3] Ranges reflect variability in experimental conditions. '-' indicates data not available in the cited sources.

Monoamine Oxidase (MAO) Kinetics

Tryptamine is metabolized by monoamine oxidase (MAO), an enzyme with two main isoforms, MAO-A and MAO-B.[6] Tryptamine serves as a substrate for both forms of the enzyme in various human tissues, including the liver, kidney, and brain.[7] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the interaction between tryptamine and these enzymes.

| Enzyme | Tissue | Km (μM) | Vmax (nmol/min/mg protein) |

| MAO-A | Human Recombinant | 23.1 ± 0.8 | 10.2 ± 0.2 |

| MAO-B | Human Recombinant | 18.0 ± 2.3 | 7.35 ± 0.69 |

Note: Data compiled from a study using kynuramine as the substrate, which has similar affinity to both MAO-A and MAO-B.[8] The Km values for tryptamine with both MAO forms are reported to be similar across various human tissues.[7]

Key Experimental Protocols

Synthesis of Tryptamine from Tryptophan via Decarboxylation

The most straightforward method for synthesizing tryptamine is the decarboxylation of the amino acid tryptophan.[1] Several variations of this procedure exist, with different solvents and catalysts.

Materials:

-

L- or DL-Tryptophan

-

Tetralin (solvent)

-

Acetone (catalyst)

-

Benzene (for recrystallization)

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (for basification, optional)

-

Standard reflux and distillation apparatus

-

Vigorous stirrer

Procedure:

-

Suspend 102.1 g (0.5 mol) of L- or DL-Tryptophan in 250 ml of tetralin containing 2.9 g (0.05 mol) of acetone in a round-bottom flask equipped with a reflux condenser and a vigorous stirrer.

-

Heat the mixture to reflux (approximately 207°C) for 8-10 hours, or until the evolution of carbon dioxide ceases and the reaction mixture becomes clear.

-

Remove the solvent under vacuum.

-

Distill the residue under reduced pressure. The fraction boiling at 140-155°C at 0.25 mmHg will be the crude tryptamine, which solidifies upon cooling.

-

Recrystallize the solid from boiling benzene to yield faint yellow prisms of pure tryptamine. The expected melting point is 116-117.5°C.[9]

Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[10] This protocol provides a general framework for a competition binding assay.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A)

-

Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A)

-

Test compound (tryptamine derivative)

-

Non-specific binding ligand (e.g., Mianserin for 5-HT2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% Ascorbic acid)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess non-specific ligand), and competitor binding (membranes, radioligand, and varying concentrations of the test compound).

-

Incubation: Add the assay components to the wells. A typical final volume is 250 µL. Incubate the plate at a specified temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Molecular Mechanisms

Tryptamine Biosynthesis Pathway

Tryptamine is biosynthesized from the essential amino acid tryptophan through decarboxylation, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[6][11]

5-HT2A Receptor Signaling Pathway

The psychoactive effects of many tryptamines are mediated through their agonist activity at the 5-HT2A receptor, which is a Gq-protein coupled receptor.[12][13] Activation of this receptor initiates a downstream signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

References

- 1. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tryptamine - Wikipedia [en.wikipedia.org]

- 7. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tryptamine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Tryptamine, an indole alkaloid derived from the amino acid tryptophan, serves as a foundational scaffold for a multitude of biologically active molecules, including the essential neurotransmitters serotonin and melatonin.[1] In organic synthesis, its hydrochloride salt, Tryptamine Hydrochloride (CAS 343-94-2), is a preferred starting material due to its stability and ease of handling.[2][3] Typically appearing as a white to off-white crystalline powder, this versatile compound is a cornerstone in the synthesis of complex alkaloids and pharmaceutical agents, particularly those targeting neurological and psychiatric conditions.[1][4][5][6]

Physicochemical and Spectroscopic Profile

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in various reaction protocols.[1] Below are its key physical properties and a summary of its characteristic spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂ | [7][8] |

| Molecular Weight | 196.68 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 256 °C | [7] |

| Solubility | Very soluble in water (50 mg/mL), ethanol, and acetone. Soluble in DMSO (39 mg/mL). |[1][2][7] |

Table 2: Representative ¹H NMR Spectroscopic Data for Tryptamine Note: Data is for the free base in DMSO-d₆, which is representative of the core structure.

| Atom Position | Chemical Shift (ppm) | Multiplicity | Reference(s) |

|---|---|---|---|

| H-1 (NH) | 10.86 | br s | [9] |

| H-2 | 7.13 | s | [9] |

| H-4 | 7.34 - 7.36 | m | [9] |

| H-5 | 6.97 - 6.99 | m | [9] |

| H-6 | 7.06 - 7.08 | m | [9] |

| H-7 | 7.51 - 7.53 | d | [9] |

| H-α (CH₂) | 2.81 - 2.85 | t | [9] |

| H-β (CH₂) | 2.75 - 2.78 | t |[9] |

Core Synthetic Transformations

This compound is a privileged starting material for constructing complex heterocyclic systems. Its indole nucleus and primary amine side chain allow for a diverse range of chemical transformations.

The Pictet-Spengler Reaction: Gateway to β-Carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone.[10] This intramolecular electrophilic substitution reaction forms the 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, which is central to a vast array of pharmacologically significant alkaloids.[4][11][12]

Table 3: Examples of Acid-Catalyzed Pictet-Spengler Reactions

| Aldehyde | Catalyst | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Arylaldehydes | NH₄Cl | Methanol | Reflux | ~90% | [13] |

| Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | Good | [11][14] |

| Various Aldehydes | l-Tartaric Acid | Water | N/A | Good |[13] |

-

Setup: Dissolve the this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.

-

Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%; or a few drops of concentrated HCl).

-

Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

-

Quench: Upon completion, cool the mixture and quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the acid is neutralized.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

The Bischler-Napieralski Reaction: Synthesis of Dihydro-β-carbolines

The Bischler-Napieralski reaction provides an alternative and powerful route to the β-carboline core.[4] The process involves two key steps: first, the acylation of tryptamine to form an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield a 3,4-dihydro-β-carboline (DHβC).[4][15] These DHβCs are valuable intermediates that can be subsequently reduced to THβCs or oxidized to fully aromatic β-carbolines.[4][16]

Table 4: Optimization of a One-Pot Bischler-Napieralski Cyclization [12][17] Reaction of tryptamine with a ketene S,S-acetal to form a 1-substituted THβC.

| Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| InCl₃ (10 mol%) | Dichloromethane | 24 | 70% (intermediate) |

| InCl₃ (10 mol%) / TFA (10 mol%) | Dichloromethane | 24 | 75% (intermediate) |

| InCl₃ (2 mol%) / TFA (10 mol%) | Acetonitrile | 4 | 80% |

| InCl₃ (2 mol%) / TFA (15 mol%) | Acetonitrile | 4 | 85% |

| InCl₃ (2 mol%) / TFA (20 mol%) | Acetonitrile | 4 | 85% |

-

Setup: To a solution of tryptamine (1.0 eq) in acetonitrile (MeCN), add the ketene S,S-acetal derivative (1.1 eq) and InCl₃ (2 mol%).

-

Initial Reaction: Reflux the reaction mixture for 2 hours.

-